4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one
Overview
Description
4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one is a chemical compound with significant potential in various scientific fields. It is characterized by the presence of a trifluoromethyl group, an amino group, and a morpholinone ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one typically involves the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride with morpholine, followed by catalytic reduction. The reaction conditions often include the use of potassium carbonate as a base and hydrazine with palladium on carbon (Pd/C) as the reducing agent .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the catalytic reduction process.
Chemical Reactions Analysis
Types of Reactions
4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrazine and palladium on carbon (Pd/C) are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium carbonate are employed under mild conditions.
Major Products
The major products formed from these reactions include various substituted morpholinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)benzonitrile: Similar in structure but lacks the morpholinone ring.
4-Amino-2-(trifluoromethyl)pyridine: Contains a pyridine ring instead of a morpholinone ring.
Trifluoromethyl ketones: Share the trifluoromethyl group but differ in their overall structure and reactivity.
Uniqueness
4-(4-Amino-2-(trifluoromethyl)phenyl)morpholin-3-one is unique due to the combination of the trifluoromethyl group, amino group, and morpholinone ring. This combination imparts distinct chemical properties, making it a valuable compound for various applications in chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
4-[4-amino-2-(trifluoromethyl)phenyl]morpholin-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2O2/c12-11(13,14)8-5-7(15)1-2-9(8)16-3-4-18-6-10(16)17/h1-2,5H,3-4,6,15H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSBLPKFRZOWFSZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(=O)N1C2=C(C=C(C=C2)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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